molecular formula C17H18FNOS B2839434 2-(4-fluorophenylthio)-N-[4-(methylethyl)phenyl]acetamide CAS No. 329080-18-4

2-(4-fluorophenylthio)-N-[4-(methylethyl)phenyl]acetamide

Cat. No.: B2839434
CAS No.: 329080-18-4
M. Wt: 303.4
InChI Key: GNQCVAOENZJOLV-UHFFFAOYSA-N
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Description

2-(4-Fluorophenylthio)-N-[4-(methylethyl)phenyl]acetamide is an acetamide derivative featuring a sulfur-linked 4-fluorophenyl group at the 2-position and a 4-isopropylphenyl (methylethylphenyl) substituent on the nitrogen. Its structure combines a thioether linkage with fluorine and lipophilic isopropyl groups, which may influence its electronic properties, solubility, and biological activity.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNOS/c1-12(2)13-3-7-15(8-4-13)19-17(20)11-21-16-9-5-14(18)6-10-16/h3-10,12H,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNQCVAOENZJOLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenylthio)-N-[4-(methylethyl)phenyl]acetamide typically involves the reaction of 4-fluorothiophenol with 4-isopropylaniline in the presence of acetic anhydride. The reaction conditions often include a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the acetamide bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenylthio)-N-[4-(methylethyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorophenylthio group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenylthio derivatives.

Scientific Research Applications

2-(4-fluorophenylthio)-N-[4-(methylethyl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenylthio)-N-[4-(methylethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The compound’s 4-fluorophenylthio group distinguishes it from derivatives with oxygen-linked aryl groups (e.g., phenoxyacetamides) or sulfonamide moieties. Key comparisons include:

Compound Substituents Key Features Biological Activity Reference
Target Compound 2-(4-Fluorophenylthio), N-(4-isopropylphenyl) Thioether linkage, fluorine, lipophilic isopropyl Not reported (structural analogs suggest potential analgesic/anti-inflammatory activity) N/A
Compound 35 (N-[4-(4-methylpiperazinyl)sulfonyl]phenylacetamide) Sulfonamide, piperazinyl Enhanced solubility due to sulfonamide Analgesic activity comparable to paracetamol
B1 (2-(3-hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide) Phenoxy, nitro Nitro group increases electron-withdrawing effects Not reported (nitro groups often linked to antibacterial activity)
Compound 54 (N-(4-(3-ethoxy-5-(2-fluorophenyl)-triazolyl)phenyl)-2-(phenylsulfonyl)acetamide) Sulfonyl, triazole Sulfonyl group enhances polarity and metabolic stability Potential cytohesin inhibition (based on triazole scaffold)
N-[4-(4-Nitrophenoxy)phenyl]acetamide Phenoxy, nitro Nitro group stabilizes crystal structure via hydrogen bonding Structural studies highlight π-π interactions and hydrogen bonding

Key Observations :

  • Thioether vs.
  • Fluorine vs. Nitro : The 4-fluorophenyl group offers moderate electron-withdrawing effects compared to nitro-substituted analogs (e.g., B1, ), which may reduce reactivity while maintaining lipophilicity .
  • Isopropyl vs. Bulky Groups : The N-(4-isopropylphenyl) group provides steric bulk similar to tert-butyl or trifluoromethyl substituents in other analogs (e.g., Compound 52: tert-butylphenyl), which may enhance receptor binding specificity .

Pharmacological Activity Trends

While direct data for the target compound are unavailable, structurally related compounds exhibit the following activities:

  • Analgesic/Anti-inflammatory : N-phenylacetamide sulfonamides (e.g., Compound 35) show efficacy against inflammatory pain, likely via COX-2 inhibition or TRPV1 modulation .
  • Antimicrobial : Nitro-substituted acetamides (e.g., B1) are often explored for antibacterial applications due to nitro groups’ redox activity .

Critical Analysis of Structural Motifs

  • Fluorine Substituent : Fluorine’s electronegativity and small size may enhance binding affinity to hydrophobic enzyme pockets, as seen in fluorophenyl-containing triazoles (Compound 54) .
  • Isopropyl Group : This substituent balances lipophilicity and steric effects, contrasting with polar groups (e.g., piperazinyl in Compound 35) that improve solubility but may reduce blood-brain barrier penetration .

Biological Activity

2-(4-fluorophenylthio)-N-[4-(methylethyl)phenyl]acetamide is an organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluorothiophenol with an appropriate acetamide derivative. The reaction is often catalyzed by bases such as sodium hydroxide or potassium carbonate and conducted under controlled heating conditions. The general synthetic route can be summarized as follows:

  • Starting Materials : 4-fluorothiophenol and N-[4-(methylethyl)phenyl]acetamide.
  • Catalysts : Sodium hydroxide or potassium carbonate.
  • Reaction Conditions : Heating to temperatures between 80-100°C for several hours.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of the fluorine atom enhances the compound's metabolic stability and lipophilicity, facilitating better distribution in the central nervous system (CNS) and potentially increasing its efficacy in therapeutic applications .

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activities. For instance, derivatives containing phenylthio groups have demonstrated effectiveness against various bacterial strains, suggesting that this compound may possess similar properties .

Anticonvulsant Activity

In studies evaluating anticonvulsant properties, compounds structurally related to this compound have shown promising results in animal models. The introduction of fluorinated groups has been linked to enhanced anticonvulsant activity, likely due to improved pharmacokinetics and interaction with neuronal receptors .

Case Studies

  • Anticonvulsant Screening : A study conducted on various acetamide derivatives highlighted that those with fluorinated phenyl groups exhibited significant protection in maximal electroshock (MES) tests at doses of 100 mg/kg and 300 mg/kg. The results indicated a correlation between lipophilicity and anticonvulsant efficacy, with more lipophilic compounds showing delayed but prolonged effects .
  • Antimicrobial Testing : Another investigation focused on the antimicrobial efficacy of phenylthio derivatives, revealing that compounds similar to this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at varying concentrations. This suggests a potential application in treating bacterial infections .

Research Findings Summary Table

Study Focus Findings Reference
Anticonvulsant ActivitySignificant protection in MES tests; fluorine enhances efficacy
Antimicrobial ActivityInhibition of bacterial growth; effective against S. aureus and E. coli
Mechanism of ActionInteraction with CNS receptors; increased metabolic stability due to fluorination

Q & A

Q. What are the key considerations for synthesizing 2-(4-fluorophenylthio)-N-[4-(methylethyl)phenyl]acetamide with high purity?

Synthesis requires precise control of reaction conditions, including temperature (often 60–80°C), solvent selection (e.g., DMF or DCM), and catalysts like triethylamine to enhance reaction efficiency. Intermediate purification via column chromatography and monitoring with thin-layer chromatography (TLC) ensures minimal by-products. Final purity is validated using NMR and mass spectrometry (MS) .

Q. How is the structural integrity of this compound confirmed in research settings?

Structural confirmation involves:

  • 1H/13C NMR : To verify substituent positions and aromatic proton environments.
  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1680 cm⁻¹, S-C aromatic stretching at ~690 cm⁻¹).
  • High-Resolution MS (HRMS) : Validates molecular weight (e.g., expected m/z for C17H17FNO2S: 318.0967) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Common assays include:

  • Antimicrobial Activity : Broth microdilution against Gram-positive/negative bacteria (MIC values).
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., IC50 determination).
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases.
    Controls (e.g., DMSO vehicle) and triplicate measurements are critical to minimize variability .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing side reactions?

Parameter Optimization Strategy Evidence
SolventUse anhydrous DMF to stabilize intermediates
TemperatureMaintain 70°C to balance reaction rate vs. degradation
Catalyst Loading1.2 eq. triethylamine to prevent acid-mediated by-products
Reaction TimeMonitor via TLC until starting material depletion

Q. What strategies are recommended for resolving contradictory data in biological activity studies?

  • Orthogonal Assays : Validate antimicrobial results with time-kill kinetics alongside MIC.
  • Target Engagement Studies : Use surface plasmon resonance (SPR) to confirm direct binding to proposed targets (e.g., bacterial topoisomerases).
  • Metabolic Stability Testing : Rule out false negatives due to rapid compound degradation in cell culture media .

Q. What computational methods aid in elucidating the compound’s mechanism of action?

  • Molecular Docking : Predict binding modes to targets like EGFR or β-lactamases (PDB IDs: 1M17, 4CML).
  • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories.
  • QSAR Modeling : Correlate substituent electronic effects (e.g., fluorine’s electronegativity) with activity trends .

Q. How can researchers address solubility challenges in biological assays?

  • Co-solvents : Use <1% DMSO or cyclodextrin-based formulations.
  • pH Adjustment : Solubilize via sodium salt formation (carboxylic acid analog synthesis).
  • Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles for sustained release .

Data Contradiction and Reproducibility

Q. Why might antimicrobial activity vary across studies, and how can this be mitigated?

Variability often arises from:

  • Strain Differences : Use standardized strains (e.g., ATCC controls).
  • Culture Conditions : Optimize broth composition and incubation time.
  • Compound Handling : Store at -20°C under argon to prevent thioether oxidation .

Q. How should researchers interpret conflicting cytotoxicity results in different cancer cell lines?

  • Pathway-Specific Analysis : Use RNA-seq to identify differentially expressed genes in sensitive vs. resistant lines.
  • Metabolomics : Compare intracellular metabolite profiles (e.g., ATP levels) post-treatment.
  • Check Protein Expression : Western blot for apoptosis markers (e.g., caspase-3 cleavage) .

Methodological Best Practices

Q. What analytical protocols ensure reproducibility in SAR studies?

  • Purity Threshold : ≥95% by HPLC (C18 column, acetonitrile/water gradient).
  • Data Reporting : Include full NMR assignments (δ in ppm, J in Hz) and HRMS spectra.
  • Negative Controls : Synthesize and test des-fluoro or thioether-lacking analogs to confirm pharmacophore .

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